1,1,2-Pentanetricarboxylic acid, 4-methyl-, 2-(1,1-dimethylethyl) 1,1-bis(phenylmethyl) ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its multiple carboxylic acid groups and bulky ester groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with a suitable precursor, such as a substituted pentane derivative, and introduce the carboxylic acid groups through controlled oxidation reactions. The esterification process involves the reaction of the carboxylic acid groups with benzyl alcohol and tert-butyl alcohol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid groups can also participate in acid-base reactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl ester: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-methyl ester: Has a smaller ester group, which may influence its solubility and interaction with other molecules.
Uniqueness
®-4-Methylpentane-1,1,2-tricarboxylic acid 1,1-dibenzyl 2-tert-butyl ester is unique due to its combination of bulky ester groups and multiple carboxylic acid groups. This combination provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C27H34O6 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-O,1-O-dibenzyl 2-O-tert-butyl (2R)-4-methylpentane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C27H34O6/c1-19(2)16-22(24(28)33-27(3,4)5)23(25(29)31-17-20-12-8-6-9-13-20)26(30)32-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3/t22-/m1/s1 |
InChI Key |
JIGCQFIWSVEFNN-JOCHJYFZSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.